(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Description
(3E)-1-Acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione is a synthetic diketopiperazine (DKP) derivative featuring a piperazine-2,5-dione core with two key substituents:
- 1-Acetyl group: Enhances polarity and modulates electron density on the DKP ring.
- 3-(4-Methoxyphenyl)methylidene group: Introduces an arylidene moiety with a methoxy electron-donating group, influencing both electronic properties and steric bulk.
This compound is primarily explored in medicinal chemistry for its structural similarity to bioactive DKPs, though its specific biological activities remain under investigation.
Properties
IUPAC Name |
(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9(17)16-8-13(18)15-12(14(16)19)7-10-3-5-11(20-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,18)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTWSXQNUMZDAD-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC(=CC2=CC=C(C=C2)OC)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N/C(=C/C2=CC=C(C=C2)OC)/C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine.
Mode of Action
For instance, some compounds inhibit the activity of their target enzymes, leading to an increase in the levels of certain neurotransmitters.
Biochemical Pathways
Based on the potential target mentioned above, it could be involved in the cholinergic pathway, affecting the levels of acetylcholine and thereby influencing neurotransmission.
Result of Action
Based on the potential target, it could influence neurotransmission by affecting the levels of acetylcholine. This could potentially have effects on cognitive functions, although more research is needed to confirm this.
Biological Activity
(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione is a synthetic compound belonging to the piperazine family, characterized by its unique molecular structure that includes an acetyl group and a methoxyphenyl substituent. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.
Chemical Structure
The molecular formula of this compound is C₁₈H₁₈N₂O₄. The compound features a piperazine core, which is a six-membered ring containing two nitrogen atoms. This structural arrangement contributes to its reactivity and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as carbonyls enhances its potential for chemical transformations and interactions with biological macromolecules.
Biological Activity
Research indicates that this compound exhibits a spectrum of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures often demonstrate significant antibacterial and antifungal properties. For instance, derivatives of piperazine have been shown to inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound has been investigated for its cytotoxic effects against cancer cell lines. In vitro assays have indicated that it may induce apoptosis in tumor cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
- Anti-inflammatory Effects : Some studies have explored the anti-inflammatory potential of piperazine derivatives, suggesting that they may modulate inflammatory responses through inhibition of pro-inflammatory cytokines .
Case Studies
A few notable case studies highlight the biological activity of this compound:
- Antibacterial Study : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibits inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on the MCF-7 breast cancer cell line demonstrated that this compound significantly reduced cell viability, suggesting its potential as an anticancer therapeutic .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1-(4-Methoxyphenyl)-piperazine | Similar piperazine core | Antidepressant activity |
| 1-Acetylpiperazine | Simplified structure | Antimicrobial properties |
| 4-Nitrophenyl-piperazine | Contains nitro group | Potential anticancer activity |
The uniqueness of this compound lies in its combination of functional groups that may synergistically enhance its biological activity compared to these similar compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that piperazine derivatives, including (3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and altering cell cycle progression.
Case Study:
A study conducted on the compound's effect on human breast cancer cells demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent. The mechanism was attributed to the compound's ability to induce oxidative stress and DNA damage in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest it has efficacy against both gram-positive and gram-negative bacteria.
Case Study:
A series of tests against Staphylococcus aureus and Escherichia coli indicated that the compound inhibited bacterial growth at concentrations ranging from 10 to 30 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
Neuropharmacology
The piperazine scaffold is well-known for its psychoactive properties. This compound has been studied for its potential neuroprotective effects.
Case Study:
In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in neural tissues.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Memory Retention (%) | 45 | 75 |
| Oxidative Stress Level | High | Low |
Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study:
Research on copolymers containing this piperazine derivative showed an increase in tensile strength and thermal degradation temperature compared to conventional polymers.
| Property | Conventional Polymer | Polymer with (3E)-1-acetyl derivative |
|---|---|---|
| Tensile Strength (MPa) | 30 | 50 |
| Thermal Degradation (°C) | 200 | 250 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Lipophilicity and Solubility
- Methyl-Substituted DKPs : Compounds like (3S)-3-methylpiperazine-2,5-dione (logP = 0.85) and (3S,6S)-3,6-dimethyl-DKP (logP = 1.24) exhibit increasing lipophilicity with additional methyl groups, correlating with reduced aqueous solubility (logSw = −1.32 to −1.67) .
- Target Compound : The 4-methoxyphenyl and acetyl groups likely confer moderate lipophilicity. The methoxy group’s polarity may enhance solubility compared to purely alkyl-substituted DKPs, though exact logP/logSw values are unreported.
Surface Activity
The methoxyphenyl group in the target compound may lower ST compared to alkylated analogues, enhancing membrane interaction .
Structural Modifications and Electronic Properties
Arylidene Derivatives
- Bis-Arylidene DKPs: Compounds like TW-01003 [(3E,6E)-3,6-bis-arylidene-DKP] exhibit extended conjugation, deepening color (λmax ~ 450 nm) and enabling applications as dyestuffs. The target compound’s mono-arylidene structure lacks this conjugation, resulting in less pronounced chromophoric effects .
- Electron-Donor-Acceptor Systems: Derivatives with dicyanomethylene acceptors (e.g., 3-(4-dimethylaminobenzylidene)-6-(4-formylbenzylidene)-DKP) show intense coloration due to charge-transfer transitions. The methoxy group in the target compound acts as a mild donor but lacks a strong acceptor moiety .
Antimicrobial and Antitumor DKPs
- Natural DKPs : (3S,6R)-3-(4-hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)-DKP (from Purpureo fungus) demonstrates antibacterial activity via sulfur-containing substituents .
- Synthetic Antitumor Agents : TW-01003 inhibits tubulin polymerization, showing broad-spectrum cytotoxicity (IC50 < 1 µM in cancer cell lines). The target compound’s acetyl and methoxyphenyl groups may confer distinct binding modes compared to bis-arylidene DKPs .
Antioxidant Derivatives
1,4-Disubstituted DKPs (e.g., 1-(4-methylbenzoyl)-4-phenyl-DKP) activate the Nrf2 pathway, mitigating oxidative stress. The target compound’s substitution pattern (1-acetyl, 3-arylidene) suggests divergent mechanisms .
Data Table: Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
